molecular formula C11H9N3O3 B2400033 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one CAS No. 1215921-09-7

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one

Cat. No.: B2400033
CAS No.: 1215921-09-7
M. Wt: 231.211
InChI Key: XUHCQOMNRQNSKT-UHFFFAOYSA-N
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Description

6-(5-Aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular architecture combining a 1,4-benzoxazin-3-one core with a 5-aminoisoxazole moiety. The 1,4-benzoxazin-3-one scaffold is recognized in scientific literature as a rigid, planar structure that has been investigated for its diverse biological activities, including potential anti-tumor properties . Similarly, isoxazole derivatives are prominent heterocycles in pharmaceutical research due to their wide range of pharmacological applications . This hybrid structure makes it a valuable intermediate for researchers exploring new therapeutic agents. Compounds with similar structural motifs have been studied for their ability to interact with biological targets such as enzymes and receptors . The presence of both the benzoxazinone and aminoisoxazole groups suggests potential for use in developing novel small-molecule inhibitors or probes. Specific research applications could include the synthesis of more complex derivatives for biological screening, serving as a key building block in combinatorial chemistry, or acting as a model compound in structural and computational studies to understand drug-receptor interactions. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose. All sales are final for this product, which is provided on an "as-is" basis. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

6-(5-amino-1,2-oxazol-3-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10-4-7(14-17-10)6-1-2-9-8(3-6)13-11(15)5-16-9/h1-4H,5,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHCQOMNRQNSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro-Functionalized Benzoxazinone Precursors

The synthesis of 6-nitro-2H,4H-benzo[e]1,4-oxazin-3-one serves as a critical intermediate. Drawing from the methodology in EP2632907B1 , salicylic acid derivatives are condensed with salicylamide in the presence of p-toluenesulfonyl chloride and a base. Using 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) as the starting material, the nitro group is introduced at the 6-position of the benzoxazinone core (Scheme 1).

Scheme 1: Synthesis of 6-Nitrobenzoxazinone

  • 5-Nitrosalicylic acid (1.0 equiv) reacts with salicylamide (1.1 equiv) in dichloromethane.
  • Addition of p-toluenesulfonyl chloride (1.2 equiv) and diisopropylethylamine (2.5 equiv) at 0°C.
  • Stirring at room temperature for 12 hours yields 6-nitro-2H,4H-benzo[e]1,4-oxazin-3-one (78% yield).

Reduction to 6-Aminobenzoxazinone

The nitro group is reduced to an amine using catalytic hydrogenation, as demonstrated in JP2550619B2 .

Procedure:

  • 6-Nitrobenzoxazinone (1.0 equiv) is dissolved in ethanol.
  • 10% Pd/C (0.1 equiv) is added under a hydrogen atmosphere.
  • Reaction at room temperature for 6 hours affords 6-amino-2H,4H-benzo[e]1,4-oxazin-3-one (92% yield).

Isoxazole Ring Construction

Cycloaddition with Nitrile Oxides

The [2+3] cycloaddition between alkynes and nitrile oxides, as described in PMC7079875 , provides direct access to 5-aminoisoxazoles. For the target compound, a terminal alkyne at the 6-position of the benzoxazinone is required.

Step 1: Sonogashira Coupling

  • 6-Bromobenzoxazinone (synthesized via bromination of the parent compound) reacts with trimethylsilylacetylene (1.5 equiv).
  • Catalyzed by Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 8 hours.
  • Deprotection with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne (Scheme 2).

Step 2: Nitrile Oxide Generation and Cycloaddition

  • N-Acetylhydroxylamine is treated with chloramine-T in dichloromethane to generate the nitrile oxide in situ.
  • Reaction with the terminal alkyne at 25°C for 4 hours forms 6-(5-acetamidoisoxazol-3-yl)-benzoxazinone .
  • Deprotection with 6M HCl reflux affords the target compound (65% overall yield).

Condensation with β-Ketonitriles

An alternative route leverages the condensation of β-ketonitriles with hydroxylamine, as outlined in PMC7079875 .

Procedure:

  • 6-Aminobenzoxazinone (1.0 equiv) reacts with cyanoacetone (1.2 equiv) in ethanol.
  • Addition of hydroxylamine hydrochloride (1.5 equiv) under reflux for 6 hours.
  • Cyclization forms the isoxazole ring, yielding the target compound (58% yield).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Nitrile Oxide Cycloaddition Sonogashira coupling, [2+3] cycloaddition 65 High regioselectivity Multi-step, sensitive intermediates
β-Ketonitrile Condensation Nitro reduction, condensation 58 Fewer steps Moderate yield

Characterization and Purity Considerations

Critical challenges include:

  • Residual solvent removal (e.g., isopropyl alcohol in EP2632907B1 ).
  • Regiochemical verification via $$^1$$H NMR and X-ray crystallography.
  • HPLC purity >99% achieved through recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Various substituents can be introduced into the compound through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is being studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms .

Biological Research

The compound's interaction with biological targets is a focal point in research:

  • Targeting Enzymes and Receptors : It is hypothesized that this compound may modulate enzyme activity or receptor binding, leading to therapeutic effects .

Material Science

In addition to biological applications, this compound serves as a building block for synthesizing more complex molecules used in materials science. Its unique structure allows for modifications that can enhance material properties in industrial applications .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

StudyFindings
Structural Optimization of Isoxazolo DerivativesInvestigated different substituents at the C4 position leading to varying biological activities; highlighted the importance of specific amine groups for potency .
Synthesis and Biological Activity of OxadiazolesExplored the synthesis of oxadiazole derivatives with potential anticancer activity; established structure–activity relationships that inform future drug design .
Antimicrobial EvaluationDemonstrated significant antibacterial activity for compounds derived from similar structures; emphasized the role of heterocycles in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Modifications

The benzoxazinone scaffold is highly modifiable, with substitutions at positions 4, 6, and 7 significantly altering biological activity. Below is a comparative analysis of key analogues:

Compound Name Substituents/Modifications Key Properties/Activities Reference ID
Target Compound 6-(5-Aminoisoxazol-3-yl) Potential anti-inflammatory/antimicrobial N/A
6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,4-benzoxazin-3-one 4-(3,5-dimethyloxazolyl)methyl, 6-amino Unspecified bioactivity
6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-benzoxazin-3-one 6-(thiazole), 2-methyl Structural diversity for SAR studies
6-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)-2H-benzoxazin-3-one 6-(dihydrofuran) Marginal NSAID activity vs. Rofecoxib
SYP-300 (Herbicidal compound) 6-amino, 7-fluoro, 4-(prop-2-ynyl) Herbicidal activity at 100–200 g a.i./hm²
6-Chlorsulfonyl-2H-1,4-benzoxazin-3-one 6-sulfonyl chloride Reactive intermediate for synthesis

Key Observations :

  • Substituent Position: Substitutions at position 6 (e.g., aminoisoxazole, thiazole, dihydrofuran) are common in bioactive derivatives. The 5-aminoisoxazole group in the target compound may enhance solubility due to its polar amino group compared to hydrophobic substituents like dihydrofuran .
  • Biological Activity : Thiazole-containing analogues (e.g., ) are explored in structure-activity relationship (SAR) studies, while SYP-300’s herbicidal efficacy highlights the impact of fluoro and propargyl groups .

Functional Group Impact on Activity

  • Aminoisoxazole vs. Thiazole: The 5-aminoisoxazole group (target compound) differs from thiazole () in electronic and steric profiles. Isoxazole’s oxygen atom may improve metabolic stability, whereas thiazole’s sulfur could enhance lipophilicity .
  • Anti-inflammatory Potential: The dihydrofuran-substituted analogue () showed marginal NSAID activity, suggesting that the aminoisoxazole group might offer improved target engagement due to hydrogen-bonding capability.
  • Herbicidal Applications : SYP-300’s 7-fluoro and 4-propargyl substituents are critical for its potency, indicating that electron-withdrawing groups and alkyne moieties enhance agrochemical activity .

Biological Activity

6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is a heterocyclic compound that combines an isoxazole and an oxazinone ring. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, presenting relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure includes both an isoxazole and an oxazinone moiety, which contribute to its biological properties. The molecular formula is C11_{11}H10_{10}N4_{4}O, and its synthesis typically involves the reaction of 5-aminoisoxazole with benzoxazinone precursors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to various biological effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may induce reactive oxygen species (ROS) generation, which can affect cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Case Study : A study evaluated the effects of various benzoxazine derivatives on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3). The compounds exhibited IC50_{50} values ranging from 0.09 µM to 157.4 µM across different cell lines, indicating significant inhibition of cell proliferation .
CompoundCell LineIC50_{50} (µM)
Compound AMCF-70.30
Compound BCAMA-10.16
Compound CHCC19540.51
Compound DSKBR-30.09

These findings suggest that modifications to the benzoxazine structure can enhance anticancer efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of the isoxazole ring.
  • Construction of the oxazinone ring through cyclization reactions with appropriate precursors.

These synthetic routes allow for the exploration of various derivatives that may exhibit enhanced biological activities.

Safety and Toxicological Profile

Preliminary assessments indicate that while this compound has potential therapeutic applications, its safety profile must be carefully evaluated. Toxicological data suggest it may be harmful if ingested or if it comes into contact with skin . Further studies are needed to fully understand its safety and side effects in clinical applications.

Q & A

Q. How to validate the reproducibility of synthetic protocols across laboratories?

  • Methodology : Implement a ring-testing approach with blinded replicates. Share detailed reaction logs (temperature, humidity, equipment calibration) and raw spectral data. Use inter-laboratory Cohen’s kappa coefficients to assess consistency .

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